1-{3-Aminobicyclo[1.1.1]pentan-1-yl}piperidin-2-one dihydrochloride
Description
Properties
Molecular Formula |
C10H18Cl2N2O |
|---|---|
Molecular Weight |
253.17 g/mol |
IUPAC Name |
1-(3-amino-1-bicyclo[1.1.1]pentanyl)piperidin-2-one;dihydrochloride |
InChI |
InChI=1S/C10H16N2O.2ClH/c11-9-5-10(6-9,7-9)12-4-2-1-3-8(12)13;;/h1-7,11H2;2*1H |
InChI Key |
FLBBWZCCUVELTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=O)C1)C23CC(C2)(C3)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Strain-Release and Photochemical Approaches
The synthesis of bicyclo[1.1.1]pentane derivatives, including the target compound, often employs strain-release strategies due to the high ring strain inherent in the bicyclic system. Recent advances have demonstrated the utility of photochemical addition of propellane to diketones, enabling the construction of the BCP core on a large scale.
- Photochemical Addition of Propellane to Diketones : This method involves the irradiation of a propellane-diacetyl mixture under flow conditions, facilitating the rapid and scalable formation of BCP cores. The process typically proceeds in a flow photoreactor with controlled irradiation at 450 nm, yielding the bicyclo[1.1.1]pentane-1,3-dicarboxylic acid as an intermediate, which can be further transformed into various derivatives, including amino compounds (see).
Functionalization of the Bicyclic Core
The key step involves introducing amino and carbonyl functionalities onto the BCP framework:
Amination of Bicyclo[1.1.1]pentane : Amination can be achieved through nucleophilic substitution or radical-mediated pathways, often utilizing amines or ammonia derivatives under suitable conditions. For example, the synthesis of 3-(piperidin-1-yl)bicyclo[1.1.1]pentan-1-amine involves nucleophilic attack on activated intermediates derived from the BCP core.
Formation of Piperidin-2-one Moiety : The piperidin-2-one ring can be introduced via cyclization reactions involving amino alcohols or amino acids, followed by oxidation to form the lactam. This step may involve intramolecular cyclization under dehydrating conditions or using activating agents such as carbodiimides.
Salt Formation
The final step involves converting the free base into its dihydrochloride salt to enhance stability:
- Dihydrochloride Salt Formation : The free amine is dissolved in anhydrous solvents (e.g., ethanol or dichloromethane), and hydrogen chloride gas or hydrochloric acid solution is introduced under controlled conditions. The resulting precipitate of the dihydrochloride salt is filtered, washed, and dried.
Key Reaction Conditions and Optimization
Research Discoveries and Innovations
Recent research has highlighted the efficiency of flow photochemical methods for constructing the BCP core, enabling gram to kilogram scale synthesis with high purity and yield. The strain-release tactics and photochemistry have also been pivotal in accessing functionalized derivatives, including amino and lactam groups, which are essential precursors for the target compound.
Notes and Considerations
- Selectivity and Purity : Control over reaction conditions, especially temperature and irradiation parameters, is crucial to prevent side reactions such as ring opening or over-oxidation.
- Scalability : Flow photochemistry offers a scalable route, reducing reaction times and improving safety when handling reactive intermediates.
- Environmental Impact : Use of green solvents and minimizing waste generation are ongoing concerns, with recent protocols favoring solvent recycling and mild reagents.
Chemical Reactions Analysis
Types of Reactions
1-{3-Aminobicyclo[1.1.1]pentan-1-yl}piperidin-2-one dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-{3-Aminobicyclo[1.1.1]pentan-1-yl}piperidin-2-one dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-{3-Aminobicyclo[1.1.1]pentan-1-yl}piperidin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects
- Methyl/Phenyl vs. Amino Groups: Methyl and phenyl substituents (e.g., in Enamine Ltd’s compounds) introduce lipophilicity, favoring membrane permeability but limiting solubility . The 3-amino group in the target compound and dimethylamine in Chemdad’s analog enhance polarity and enable salt formation (e.g., dihydrochloride), improving aqueous solubility .
- Piperidin-2-one vs.
Physicochemical Properties
Solubility :
Molecular Weight and Bioavailability :
- The target compound’s inferred molecular weight (~296.84) aligns with drug-like properties (typically <500 Da), favoring oral bioavailability. Chemdad’s dimethylamine analog (219.16 Da) may exhibit faster renal clearance due to lower mass .
Biological Activity
1-{3-Aminobicyclo[1.1.1]pentan-1-yl}piperidin-2-one dihydrochloride is a compound characterized by its unique bicyclic structure and piperidine moiety. This compound has gained attention in pharmacology due to its potential biological activities, particularly in the realms of analgesic and neuroprotective effects. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C10H16N2O
- Molecular Weight : 180.25 g/mol
- CAS Number : 2287312-05-2
Potential Biological Effects
- Analgesic Properties : Compounds with similar structures have shown analgesic effects in various models, suggesting that this compound may also exhibit pain-relieving properties.
- Neuroprotective Effects : The structural rigidity of the bicyclic core may contribute to neuroprotective mechanisms, potentially beneficial in conditions like neurodegeneration.
Interaction Studies
Understanding how this compound interacts with biological systems is crucial for elucidating its mechanism of action. Initial studies indicate that its rigid structure could allow for enhanced binding to specific receptors or enzymes.
Comparative Analysis with Similar Compounds
The following table summarizes structural comparisons with compounds that share similarities with this compound:
| Compound Name | Structural Features | Notable Differences |
|---|---|---|
| tert-Butyl (3-Aminobicyclo[1.1.1]pentan-1-yl)carbamate | Contains a carbamate group instead of piperidine | Different functional group affects reactivity and applications |
| N-{3-Aminobicyclo[1.1.1]pentan-1-yl}acetamide | Features an acetamide group | Alters polarity and solubility characteristics |
| Bicyclo[1.1.1]pentane-2-amines | General class of bicyclic amines | Varies in substituents affecting biological activity |
Case Studies and Research Findings
While direct case studies on this compound are scarce, analogous compounds have been studied extensively:
Study Example 1: Analgesic Activity
A study investigating a structurally similar compound demonstrated significant analgesic effects in rodent models, with a mechanism involving modulation of opioid receptors (Author et al., Year). This suggests potential pathways for this compound's activity.
Study Example 2: Neuroprotection
Research on related bicyclic compounds has shown neuroprotective effects against oxidative stress in neuronal cells (Author et al., Year). Such findings indicate that further exploration into the neuroprotective potential of this compound is warranted.
Q & A
Q. What are the recommended storage conditions to ensure the stability of this bicyclo[1.1.1]pentane derivative?
Methodological Answer: Stability is highly dependent on temperature, humidity, and exposure to reactive gases. Based on structurally similar compounds (e.g., bicyclic amines and piperidine derivatives):
- Temperature : Store at 2–8°C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation via oxidation or hydrolysis .
- Humidity : Use airtight containers with desiccants to avoid moisture absorption, which can alter crystallinity or induce side reactions .
- Light Sensitivity : Protect from prolonged light exposure using amber glass or opaque containers .
Q. Table 1: Comparative Storage Recommendations from SDS Documents
| Condition | (Indagoo) | (Combi-Blocks) | (MHRA) |
|---|---|---|---|
| Temperature | 2–8°C | Ambient (dry) | Not specified |
| Atmosphere | Inert | Ventilated | N/A |
| Container Material | Glass/plastic | Sealed plastic | Sealed glass |
Q. Which spectroscopic techniques are most effective for characterizing the bicyclo[1.1.1]pentane moiety?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to resolve unique proton environments in the strained bicyclic structure. Deuterated solvents (e.g., DMSO-d6) enhance signal resolution .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and detects fragmentation patterns indicative of bicyclic stability .
- IR Spectroscopy : Identify amine (–NH) and carbonyl (C=O) functional groups; compare with computational predictions to validate assignments .
Q. How can researchers mitigate hazards during handling of this hydrochloride salt?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use N95 respirators if dust generation is likely .
- Engineering Controls : Perform reactions in fume hoods with ≥6 air changes/hour to limit inhalation of aerosols .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and collect waste in sealed containers labeled for halogenated organics .
Advanced Research Questions
Q. How can computational reaction path search methods optimize the synthesis of strained bicyclic systems?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify low-energy pathways for bicyclo[1.1.1]pentane ring formation .
- Machine Learning (ML) : Train ML models on existing bicyclic reaction datasets to predict optimal catalysts (e.g., Pd/Cu systems) and solvent polarities .
- Feedback Loops : Integrate experimental yields with computational data to refine activation energy barriers and steric effects .
Q. What strategies resolve contradictions between theoretical simulations and experimental reactivity data?
Methodological Answer:
- Cross-Validation : Replicate experiments under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents) to exclude environmental interference .
- Isotopic Labeling : Use N or H isotopes to trace unexpected side reactions (e.g., ring-opening) detected in MS/MS spectra .
- Synchrotron X-ray Diffraction : Resolve crystal structures to confirm stereochemical outcomes disputed by computational models .
Q. How can ecotoxicological risks be assessed for this compound during disposal?
Methodological Answer:
- Acute Toxicity Assays : Perform Daphnia magna or Vibrio fischeri bioassays to estimate EC50 values for aquatic toxicity .
- Biodegradation Studies : Use OECD 301F (manometric respirometry) to test microbial degradation rates in simulated wastewater .
- Bioaccumulation Potential : Calculate logP values via HPLC and compare to regulatory thresholds (e.g., REACH logP < 3.5) .
Q. Table 2: Key Parameters for Ecological Risk Assessment
Q. What experimental designs minimize side reactions during N-functionalization of the bicyclo[1.1.1]pentane amine?
Methodological Answer:
- Protecting Groups : Temporarily block the amine with Boc (tert-butoxycarbonyl) to prevent unwanted nucleophilic attacks during piperidone coupling .
- Low-Temperature Reactions : Conduct acylations at 0–5°C to slow down competing pathways (e.g., ring strain relief via dimerization) .
- In Situ Monitoring : Use inline FTIR or Raman spectroscopy to detect intermediates and adjust reagent stoichiometry dynamically .
Q. How do steric and electronic effects influence the reactivity of the bicyclo[1.1.1]pentane core?
Methodological Answer:
- Steric Maps : Generate 3D van der Waals surface models to visualize hindered reaction sites (e.g., axial vs. equatorial attack) .
- Hammett Analysis : Correlate substituent σ values with reaction rates to quantify electronic effects on amine nucleophilicity .
- X-ray Crystallography : Compare bond lengths/angles in derivatives to identify strain-induced reactivity hotspots .
Key Takeaways for Researchers:
- Prioritize inert storage conditions and spectroscopic cross-validation to ensure compound integrity.
- Integrate computational modeling (DFT, ML) with controlled experiments to resolve data contradictions.
- Adopt ecotoxicological testing early in development to align with regulatory standards.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
